molecular formula C15H15NO B15165794 1,1,2-Trimethyl-1H-benzo[E]indol-6-OL CAS No. 195205-11-9

1,1,2-Trimethyl-1H-benzo[E]indol-6-OL

Cat. No.: B15165794
CAS No.: 195205-11-9
M. Wt: 225.28 g/mol
InChI Key: MXGPVULXWDMYTB-UHFFFAOYSA-N
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Description

1,1,2-Trimethyl-1H-benzo[E]indol-6-OL is a chemical compound with the molecular formula C15H15N. It is a derivative of indole, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry. It is a crystalline powder that appears yellow to brown in color and is insoluble in water .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,2-Trimethyl-1H-benzo[E]indol-6-OL typically involves the reaction of indole derivatives with methylating agents. One common method involves the use of methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions for several hours, followed by purification through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale methylation reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified using techniques such as column chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

1,1,2-Trimethyl-1H-benzo[E]indol-6-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,1,2-Trimethyl-1H-benzo[E]indol-6-OL has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of various indole-based compounds and dyes.

    Biology: Employed as a fluorescent probe for intracellular pH detection and cell marking.

    Medicine: Investigated for its potential use in drug development and as a component in pharmaceutical formulations.

    Industry: Utilized in the production of dyes, pigments, and optical materials

Mechanism of Action

The mechanism of action of 1,1,2-Trimethyl-1H-benzo[E]indol-6-OL involves its interaction with specific molecular targets and pathways. As a fluorescent probe, it binds to cellular components and emits fluorescence upon excitation. This property is utilized in imaging techniques to visualize cellular structures and processes. The compound’s interaction with biological molecules can also influence cellular signaling pathways, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1,2-Trimethyl-1H-benzo[E]indol-6-OL stands out due to its specific structural features, such as the presence of a hydroxyl group at the 6-position, which imparts unique chemical reactivity and biological activity. This makes it particularly useful in applications requiring precise molecular interactions and fluorescence properties .

Properties

CAS No.

195205-11-9

Molecular Formula

C15H15NO

Molecular Weight

225.28 g/mol

IUPAC Name

1,1,2-trimethylbenzo[e]indol-6-ol

InChI

InChI=1S/C15H15NO/c1-9-15(2,3)14-11-5-4-6-13(17)10(11)7-8-12(14)16-9/h4-8,17H,1-3H3

InChI Key

MXGPVULXWDMYTB-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C1(C)C)C3=C(C=C2)C(=CC=C3)O

Origin of Product

United States

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